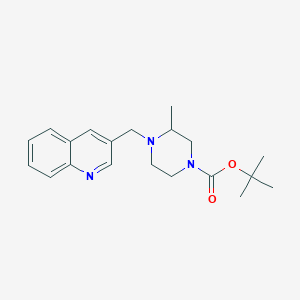

Tert-butyl 3-methyl-4-(quinolin-3-ylmethyl)piperazine-1-carboxylate

Description

Tert-butyl 3-methyl-4-(quinolin-3-ylmethyl)piperazine-1-carboxylate (molecular formula: C₂₀H₂₇N₃O₂, molecular weight: 341.455 g/mol) is a piperazine derivative featuring a tert-butyl carboxylate protecting group, a methyl substituent at the 3-position, and a quinolin-3-ylmethyl moiety at the 4-position of the piperazine ring . The tert-butyl ester group improves synthetic handling by stabilizing the molecule during reactions, though it may confer acid sensitivity in vivo .

Properties

IUPAC Name |

tert-butyl 3-methyl-4-(quinolin-3-ylmethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2/c1-15-13-23(19(24)25-20(2,3)4)10-9-22(15)14-16-11-17-7-5-6-8-18(17)21-12-16/h5-8,11-12,15H,9-10,13-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBNTZOVUQHMTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1CC2=CC3=CC=CC=C3N=C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-methyl-4-(quinolin-3-ylmethyl)piperazine-1-carboxylate typically involves the reaction of 3-methyl-4-(quinolin-3-ylmethyl)piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methyl-4-(quinolin-3-ylmethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the quinoline moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

- Oxidation may yield quinoline N-oxides or carboxylic acids.

- Reduction may produce secondary or tertiary amines.

- Substitution reactions can lead to various substituted piperazines or quinolines.

Scientific Research Applications

Tert-butyl 3-methyl-4-(quinolin-3-ylmethyl)piperazine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate or as a lead compound in drug discovery programs.

Industry: Utilized in the development of new materials or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-methyl-4-(quinolin-3-ylmethyl)piperazine-1-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The quinoline moiety may bind to DNA or proteins, affecting their function. The piperazine ring can interact with various receptors or enzymes, modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Diversity and Key Substituents

Piperazine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to modulate pharmacokinetic properties. Below is a comparative analysis of the target compound with structurally related analogues (Table 1):

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Physicochemical Properties

- Lipophilicity: The quinolin-3-ylmethyl group in the target compound increases logP compared to analogues with polar substituents (e.g., morpholino in Compound 5 or carbonyl in Compound 33 ). This enhances membrane permeability but may reduce aqueous solubility.

- Aromatic Interactions: The quinoline moiety facilitates π-π stacking with biological targets, a feature absent in non-aromatic analogues like TH7755’s benzooxazolone . Carbazole derivatives (WK-26 ) offer similar aromaticity but with greater steric bulk.

Key Research Findings

Quinoline vs.

Stability in Biological Media: Unlike triazolylmethyl oxazolidinones (Compounds 1a/1b ), the target compound lacks labile functional groups, suggesting superior stability in physiological conditions.

Synthetic Complexity: The quinolin-3-ylmethyl substituent necessitates advanced synthetic strategies, while morpholino or nitroaryl analogues are more accessible .

Biological Activity

Tert-butyl 3-methyl-4-(quinolin-3-ylmethyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and highlighting key findings.

- Molecular Formula : C₁₈H₂₃N₃O₂

- Molecular Weight : 341.45 g/mol

- CAS Number : 444620-69-3

The biological activity of this compound is primarily attributed to its interactions with biological targets, including enzymes and receptors involved in various diseases. The compound has been studied for its potential anti-cancer properties and effects on neurodegenerative diseases.

Anti-Cancer Activity

Research indicates that derivatives of piperazine, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that piperazine derivatives can induce apoptosis in hypopharyngeal tumor cells, suggesting a mechanism through which these compounds may exert their anti-cancer effects .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a crucial role in its biological activity. The presence of the quinoline moiety is significant for enhancing solubility and bioavailability, which are critical factors for therapeutic efficacy.

| Structural Feature | Impact on Activity |

|---|---|

| Quinoline moiety | Enhances solubility and receptor binding |

| Piperazine ring | Contributes to cytotoxicity and apoptotic induction |

Case Studies

- Cytotoxicity Assay : A study investigated the cytotoxic effects of various piperazine derivatives, including this compound, on FaDu cells. The results indicated that the compound exhibited significant cytotoxicity compared to standard treatments like bleomycin .

- Neurodegenerative Disease Models : In models of Alzheimer's disease, compounds with similar structures demonstrated inhibitory effects on amyloid-beta aggregation, a hallmark of the disease. This suggests that this compound could potentially possess neuroprotective properties .

Research Findings

Recent studies have focused on optimizing the pharmacological profile of piperazine derivatives. The incorporation of different substituents has been shown to modulate their biological activity effectively:

Q & A

Q. How do structural modifications (e.g., replacing quinoline with pyridine) affect bioactivity?

- SAR Insights :

- Quinoline vs. Pyridine : Quinoline derivatives show 10-fold higher affinity for kinase targets due to π-π stacking .

- Methyl Group Impact : The 3-methyl group on piperazine reduces metabolic clearance by steric shielding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.